4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid typically involves the reaction of 4-formyl-2-methylbenzoic acid with hydroxylamine hydrochloride . The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Esterification can be carried out using alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-[(Nitroimino)methyl]-2-methylbenzoic Acid
Reduction: 4-[(Aminoimino)methyl]-2-methylbenzoic Acid
Substitution: Various esters and amides depending on the reactants used.
Scientific Research Applications
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4-[(Hydroxyimino)methyl]benzoic Acid: This compound is similar but lacks the methyl group at the 2-position.
3,4,5-Trihydroxy-2-[(hydroxyimino)methyl]benzoic Acid: This compound has additional hydroxyl groups, which can influence its reactivity and biological activity.
Uniqueness
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid is unique due to the presence of both the hydroxyimino and carboxylic acid functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-(hydroxyiminomethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-4-7(5-10-13)2-3-8(6)9(11)12/h2-5,13H,1H3,(H,11,12) |
InChI Key |
JXVSFQSFOGVVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=NO)C(=O)O |
Origin of Product |
United States |
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